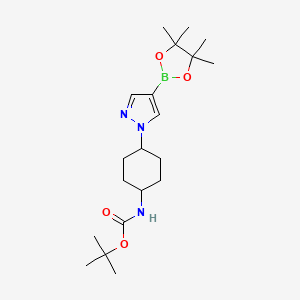

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate

Description

This compound features a pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 4-position and a tert-butyl carbamate (Boc)-protected cyclohexylamine at the 1-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The Boc group enhances stability during synthetic processes while allowing selective deprotection to generate free amines for further functionalization . The cyclohexyl substituent contributes to steric bulk and lipophilicity, influencing solubility and biological activity in drug discovery contexts .

Properties

Molecular Formula |

C20H34BN3O4 |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

tert-butyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]carbamate |

InChI |

InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)23-15-8-10-16(11-9-15)24-13-14(12-22-24)21-27-19(4,5)20(6,7)28-21/h12-13,15-16H,8-11H2,1-7H3,(H,23,25) |

InChI Key |

FSQHTAHSWFVOMM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate typically involves the following steps:

Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

Borylation: The pyrazole ring is then borylated using bis(pinacolato)diboron in the presence of a palladium catalyst.

Cyclohexylation: The borylated pyrazole is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexylated product.

Carbamation: Finally, the cyclohexylated product is reacted with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology

Bioconjugation: Used in the modification of biomolecules for various biological applications.

Drug Development: Investigated for its potential use in the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry

Chemical Intermediates: Used in the production of various chemical intermediates for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in various biochemical pathways, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Analogous Boronic Ester and Pyrazole Derivatives

Structural and Functional Insights

- Boronic Ester vs. Boronic Acid : The target compound’s boronic ester (pinacol) offers superior stability compared to boronic acids (e.g., CAS 877399-31-0), which are prone to protodeboronation and require anhydrous conditions .

- Substituent Effects : The cyclohexyl-Boc group in the target compound provides steric shielding, reducing unintended side reactions during cross-coupling. In contrast, methoxymethyl (CAS 1188405-87-9) or acetamide (CAS 1301198-65-1) substituents alter electronic properties, affecting reactivity and solubility .

- Chiral vs. Achiral Centers : The (R)-configured analog (CAS 1338544-01-6) highlights enantioselectivity in biological targeting, whereas the target compound’s cyclohexyl group may adopt multiple conformations, influencing binding kinetics .

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficients) rely on molecular descriptors such as atom connectivity and functional groups . The target compound’s high similarity to CAS 1188405-87-9 (0.86) and CAS 1338544-01-6 (0.97) underscores shared pharmacophoric features, though minor substituent differences significantly alter biological activity and synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.